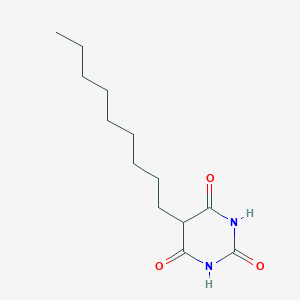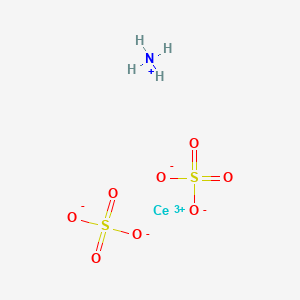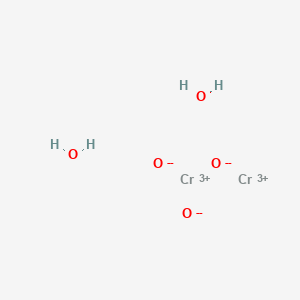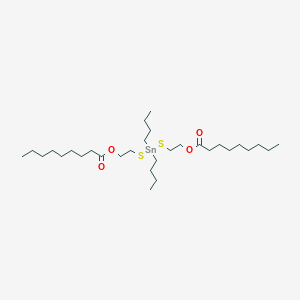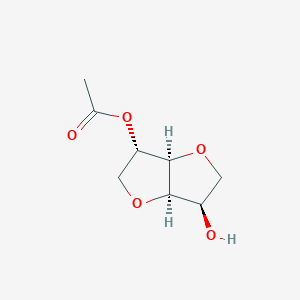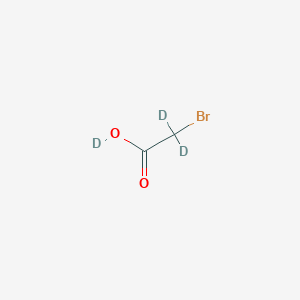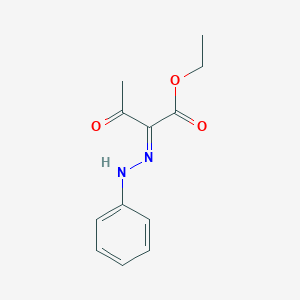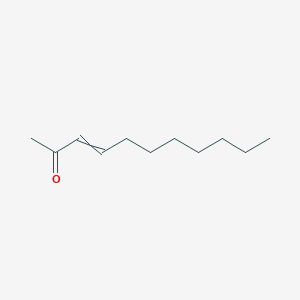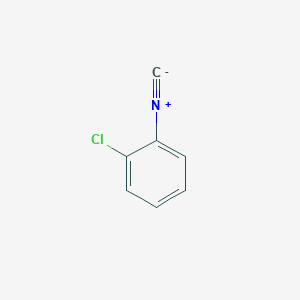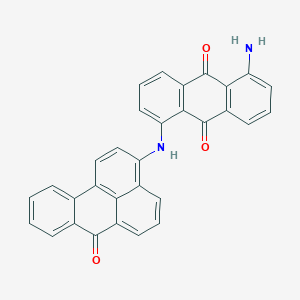
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone, also known as BOAA, is a synthetic compound that belongs to the anthraquinone family. BOAA has gained significant attention in the scientific community due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is not fully understood. However, studies have suggested that 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has also been shown to activate certain signaling pathways that induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been shown to have several biochemical and physiological effects. In a study conducted on rats, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone was found to reduce the levels of oxidative stress markers in the liver. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has also been shown to have a protective effect on the liver by reducing the levels of liver enzymes. In another study, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone was found to reduce the levels of glucose in the blood, indicating its potential use as an anti-diabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is also stable and can be stored for long periods without degradation. However, one of the limitations of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone. One of the potential applications of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is in the treatment of cancer. Further studies are needed to investigate the efficacy of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone in different types of cancer. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone can also be studied for its potential use in the treatment of other diseases such as diabetes, inflammation, and liver diseases. Additionally, the synthesis method of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone can be optimized to improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been extensively studied for its anti-cancer and anti-inflammatory properties. The mechanism of action of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has several advantages for lab experiments, but its low solubility in water can be a limitation. There are several future directions for the research on 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone, including its potential use in the treatment of cancer, diabetes, inflammation, and liver diseases.
Synthesemethoden
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is synthesized through a multi-step process involving the reaction of anthraquinone with various reagents. The synthesis method of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is complex and requires expertise in organic chemistry. The detailed synthesis process of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is beyond the scope of this paper.
Wissenschaftliche Forschungsanwendungen
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been investigated for its anti-cancer properties. Several studies have reported that 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone was found to reduce the levels of inflammatory markers in the blood.
Eigenschaften
CAS-Nummer |
14608-27-6 |
|---|---|
Produktname |
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone |
Molekularformel |
C31H18N2O3 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
1-amino-5-[(7-oxobenzo[a]phenalen-3-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H18N2O3/c32-23-12-4-10-21-27(23)30(35)22-11-5-13-25(28(22)31(21)36)33-24-15-14-17-16-6-1-2-7-18(16)29(34)20-9-3-8-19(24)26(17)20/h1-15,33H,32H2 |
InChI-Schlüssel |
GOIRGOFDFRJVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
Andere CAS-Nummern |
14608-27-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



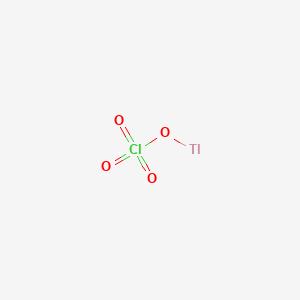
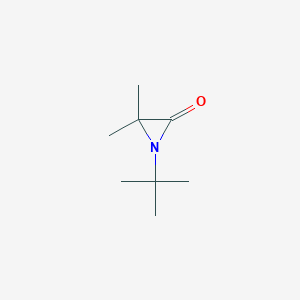
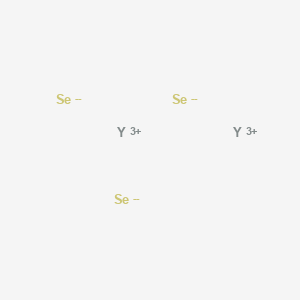
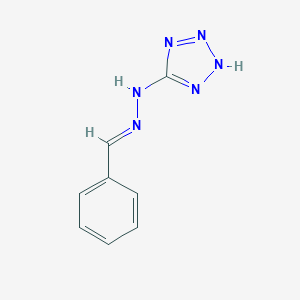
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
